molecular formula C17H21N5O3 B10949718 {4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone

Cat. No.: B10949718
M. Wt: 343.4 g/mol
InChI Key: UXZISYMWZAEMPW-UHFFFAOYSA-N
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Description

{4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is a complex organic compound that features a pyrazole ring, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Scientific Research Applications

Chemistry

In chemistry, {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives are being investigated as potential drug candidates for treating various diseases .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of {4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}(4-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H21N5O3/c1-13-15(11-19(2)18-13)12-20-7-9-21(10-8-20)17(23)14-3-5-16(6-4-14)22(24)25/h3-6,11H,7-10,12H2,1-2H3

InChI Key

UXZISYMWZAEMPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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